

## AZ-5104 Off-Target Kinase Profile: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the off-target kinase profile of **AZ-5104**, an active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), osimertinib (AZD9291). Understanding the selectivity of kinase inhibitors is crucial for anticipating potential off-target effects and informing safer drug development strategies. This document summarizes the quantitative data on **AZ-5104**'s kinase inhibition, outlines the experimental methodologies used for its profiling, and visualizes the relevant signaling pathways and experimental workflows.

### Off-Target Kinase Inhibition Profile of AZ-5104

**AZ-5104** is a potent inhibitor of mutant EGFR, but like many kinase inhibitors, it exhibits activity against other kinases. The following table summarizes the inhibitory activity of **AZ-5104** against a panel of kinases. The data is derived from studies on AZD9291 and its metabolites.[1]



Kinase Target	AZ-5104 IC50 (nM)
EGFR (L858R/T790M)	<1
EGFR (L858R)	6
EGFR (L861Q)	1
EGFR (wildtype)	25
ErbB2	24
ErbB4	46
ACK1	18
ALK	140
BLK	30
BRK	7
MLK1	18
MNK2	16

Table 1: In vitro inhibitory activity of **AZ-5104** against a selection of kinases. Data is presented as IC50 values in nanomolar (nM). A lower IC50 value indicates greater potency.

## **Experimental Protocols**

The determination of the kinase inhibition profile of compounds like **AZ-5104** typically involves in vitro kinase assays. Based on the available literature, the kinome profiling for AZD9291 and its metabolites was conducted using a commercial biochemical kinome panel from Millipore.[1] The likely methodology employed is a radioactive filter-binding assay.

Radiometric Filter-Binding Kinase Assay (e.g., Millipore's Kinome Profiling Service)

This method directly measures the enzymatic activity of a purified kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a specific peptide or protein substrate.

### Foundational & Exploratory





Principle: The assay relies on the use of  $[y-^{33}P]ATP$  as a phosphate donor. In the presence of an active kinase, the radiolabeled phosphate group is transferred to a substrate. The reaction is then stopped, and the mixture is applied to a filter membrane that captures the phosphorylated substrate. Unreacted  $[y-^{33}P]ATP$  is washed away. The amount of radioactivity remaining on the filter, which is proportional to the kinase activity, is then quantified using a scintillation counter. The inhibitory effect of a compound is determined by measuring the reduction in kinase activity in the presence of the compound compared to a control reaction without the inhibitor.

### General Protocol Steps:

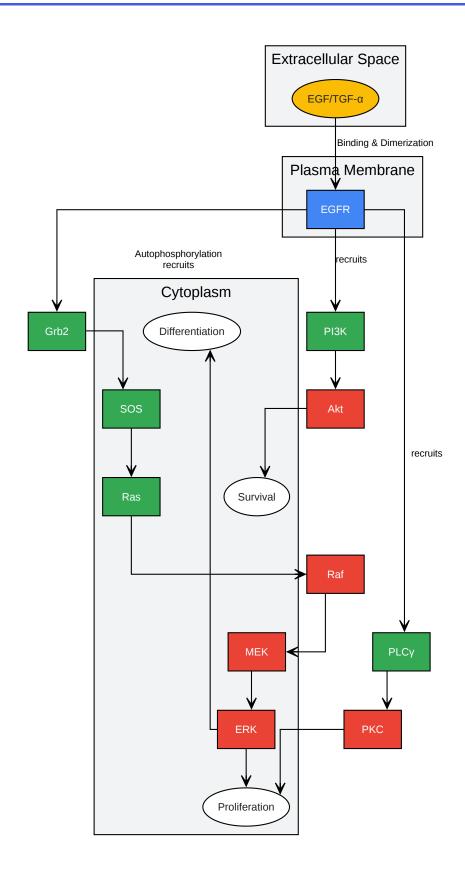
- Reaction Setup: A reaction mixture is prepared containing the purified kinase, a specific substrate (peptide or protein), [γ-<sup>33</sup>P]ATP, and a buffer containing necessary cofactors (e.g., Mg<sup>2+</sup>).
- Compound Incubation: The test compound (AZ-5104) at various concentrations is added to the reaction mixture. Control reactions are performed with a vehicle (e.g., DMSO) and a known inhibitor.
- Initiation and Incubation: The kinase reaction is typically initiated by the addition of the kinase or ATP. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
- Reaction Termination: The reaction is stopped, often by the addition of an acid (e.g., phosphoric acid) or a solution that denatures the kinase.
- Substrate Capture: The reaction mixture is transferred to a filter membrane (e.g., phosphocellulose or glass fiber) which binds the phosphorylated substrate.
- Washing: The filter is washed multiple times to remove unincorporated [γ-<sup>33</sup>P]ATP and other reaction components.
- Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
- Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. IC50 values are then determined by fitting the data to a dose-response curve.



# Signaling Pathway and Experimental Workflow Diagrams

To visually represent the context of **AZ-5104**'s primary target and the process of its off-target profiling, the following diagrams are provided.

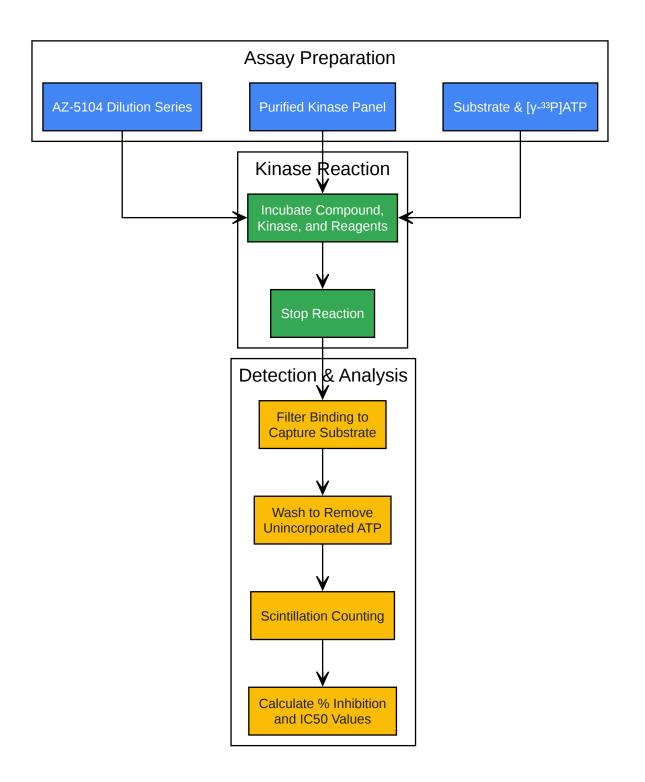




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Caption: Simplified EGFR signaling pathway leading to cell proliferation, survival, and differentiation.



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Caption: Experimental workflow for radiometric filter-binding kinase profiling assay.



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### References

- 1. AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer PMC [pmc.ncbi.nlm.nih.gov]
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